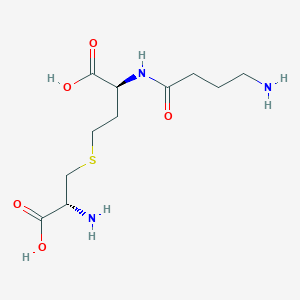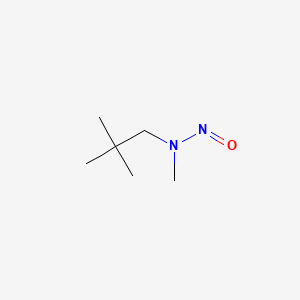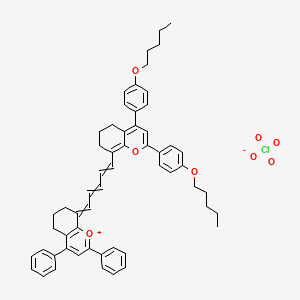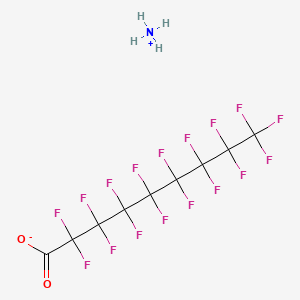
Ammonium perfluorononanoate
Descripción general
Descripción
Ammonium perfluorononanoate is an anionic surfactant that forms liquid crystalline phases in water. It is the ammonium salt of perfluorononanoic acid. This compound is known for its unique properties, including its ability to form lyotropic liquid crystals and its use in various industrial applications .
Mecanismo De Acción
Target of Action
Ammonium perfluorononanoate (APFN) is an anionic surfactant . It primarily targets the formation of liquid crystalline phases in water, acting as a surfactant . The compound’s primary targets are the interfaces between different phases, such as air-water or oil-water interfaces .
Mode of Action
APFN interacts with its targets by reducing the surface tension, allowing it to form liquid crystalline phases (Lyotropic liquid crystal) in water . It is the ammonium salt of perfluorononanoic acid . The phase diagram of APFN/H2O system is delineated by the presence of a lamellar phase and a nematic phase with a wide isotropic solution . The nematic phase is of the type I, and the aggregates have a positive and diamagnetic anisotropy . In the presence of a magnetic field, the aggregates align parallel to the field direction .
Biochemical Pathways
It has been suggested that perfluoroalkyl acids (pfaas), a family of chemicals to which apfn belongs, can activate the nuclear receptor pparα . This activation can lead to alterations in various metabolic processes, potentially affecting lipid metabolism, inflammation, and cellular differentiation .
Result of Action
Studies on pfaas have shown that they can cause a range of toxic effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption . These effects are likely due to the activation of PPARα and the subsequent alterations in cellular processes .
Action Environment
The action of APFN can be influenced by various environmental factors. For example, the air-solid partition is considered to be one of the major factors in the long-distance transportation of the pollutants . The pKa values and organic carbon fraction of the sediment could influence the partition of PFAAs between water and sediment . Furthermore, the presence of a magnetic field can influence the alignment of the aggregates formed by APFN .
Análisis Bioquímico
Biochemical Properties
Ammonium perfluorononanoate plays a significant role in biochemical reactions due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation . The interaction with PPARs suggests that this compound can influence lipid metabolism and inflammatory responses in cells.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in cytokine levels and activation of mitogen-activated protein kinase (MAPK) signaling pathways . These changes can modulate the immune response and potentially lead to apoptosis in certain cell types.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its ability to modulate enzyme activity. It has been shown to activate PPARs and alter the expression of genes involved in lipid metabolism and inflammation . Additionally, this compound can influence the activity of MAPK signaling pathways, leading to changes in cell function and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained activation of PPARs and MAPK signaling pathways, resulting in chronic inflammation and apoptosis . The stability of this compound in aqueous solutions also plays a role in its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with increased liver weight and hepatocellular hypertrophy in animal studies . These findings suggest that there is a threshold for the safe use of this compound in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as PPARs, which play a crucial role in regulating lipid homeostasis . The compound’s influence on metabolic flux and metabolite levels can lead to changes in lipid storage and utilization in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, the compound’s ability to form liquid crystalline phases can influence its distribution in cellular membranes and organelles .
Subcellular Localization
This compound is localized in various subcellular compartments, including cellular membranes and organelles. Its activity and function can be affected by its subcellular localization. For example, the compound’s interaction with PPARs and MAPK signaling pathways can be influenced by its presence in specific cellular compartments . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further modulating its effects on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium perfluorononanoate is synthesized by neutralizing perfluorononanoic acid with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the complete neutralization of the acid. The general reaction is as follows:
C9HF17O2+NH3→C9HF17NO2+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization processes, often using continuous reactors to maintain consistent quality and yield. The process includes the purification of the final product to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium perfluorononanoate primarily undergoes substitution reactions due to the presence of the perfluorinated carbon chain. These reactions often involve the replacement of the ammonium ion with other cations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the exchange of the ammonium ion. The reactions are typically carried out under mild conditions to prevent the degradation of the perfluorinated chain.
Major Products
The major products formed from these reactions depend on the reagents used. For example, reacting this compound with sodium hydroxide would yield sodium perfluorononanoate and ammonium hydroxide as by-products .
Aplicaciones Científicas De Investigación
Ammonium perfluorononanoate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Sodium perfluorononanoate
Comparison
Ammonium perfluorononanoate is unique due to its ability to form lyotropic liquid crystals, which is not commonly observed in similar compounds. Additionally, it has a lower critical micelle concentration compared to PFOA and PFOS, making it more efficient as a surfactant .
Propiedades
IUPAC Name |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF17O2.H3N/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBBVPFDROYXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
375-95-1 (Parent) | |
| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20880205 | |
| Record name | Ammonium perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4149-60-4 | |
| Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4149-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


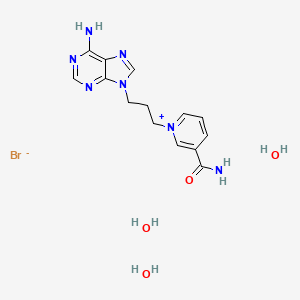



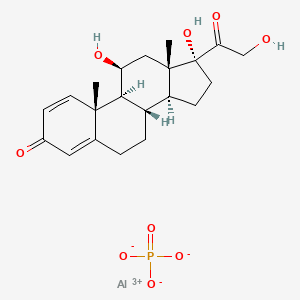
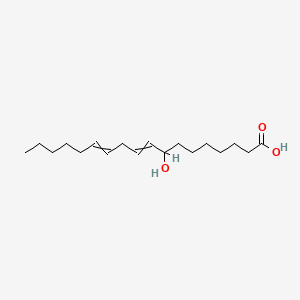
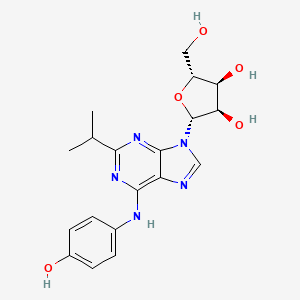
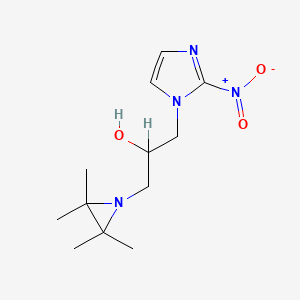
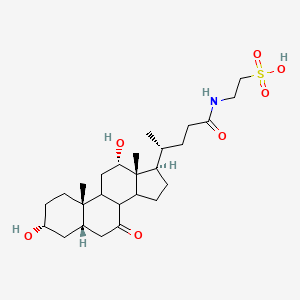
![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)
![3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B1196566.png)
